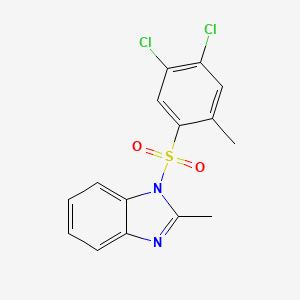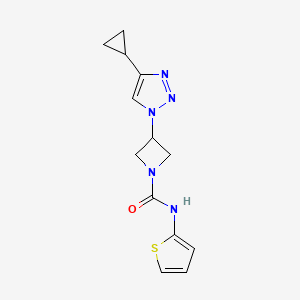
2,4,6-Trichloro-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole and its derivatives are known for their wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Molecular Structure Analysis
The molecular structure of this compound is based on the benzothiazole scaffold, which is a privileged structure in the field of synthetic and medicinal chemistry . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds can adsorb onto surfaces by both physical and chemical means, offering higher inhibition efficiencies against steel corrosion than other benzothiazole family inhibitors (Hu et al., 2016).
Antiparasitic Properties : Derivatives of benzothiazole have been investigated for their antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. Certain compounds showed significant antiproliferative activity towards these parasites, highlighting their potential in developing antiparasitic drugs (Delmas et al., 2002).
Antitumor Activity : There is substantial research on benzothiazole derivatives for their antitumor properties. These compounds, especially 2-(4-aminophenyl)benzothiazoles, have shown selective growth inhibitory properties against various human cancer cell lines. Research has focused on understanding their mechanism of action, which may involve metabolic oxidation and interaction with specific cellular targets (Kashiyama et al., 1999).
Synthesis Methods : The synthesis of benzothiazole derivatives and the development of methods for generating 2-substituted benzothiazole nuclei and their derivatives have been a significant area of research. This includes exploring different catalysts and reaction types to improve product selectivity, purity, and yield (Prajapati et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Benzothiazole and its derivatives, including 2,4,6-Trichloro-benzothiazole, have a high degree of structural diversity, making them vital for the investigation of novel therapeutics . The development of novel antibiotics to control resistance problems is crucial . Therefore, future research may focus on the development of more potent biologically active benzothiazole-based drugs .
Wirkmechanismus
Target of Action
2,4,6-Trichloro-benzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . In addition, benzothiazole derivatives have been found to inhibit other targets such as DNA gyrase and enoyl acyl carrier protein reductase .
Mode of Action
The compound interacts with its targets by forming a stable complex. For instance, benzothiazole derivatives bearing an amide moiety have been found to exhibit different modes of action based on aryl group substitution . Some compounds show a membrane perturbing mode of action , while others exhibit an intracellular mode of action due to binding with DNA .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This results in the disruption of cell wall formation, leading to the death of the bacteria . Additionally, the compound can interfere with DNA replication by inhibiting DNA gyrase .
Pharmacokinetics
Benzothiazole derivatives are generally known for their stability and bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to understand its pharmacokinetics.
Result of Action
The inhibition of the DprE1 enzyme and DNA gyrase leads to the disruption of cell wall biosynthesis and DNA replication, respectively . This results in the death of the bacteria, making this compound a potential anti-tubercular agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of benzothiazole derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2,4,6-trichloro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCQHPHTMWSXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)



